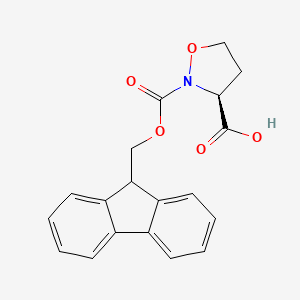
Fmoc-(s)-5-oxaproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(s)-5-oxaproline, also known as fluorenylmethyloxycarbonyl-(s)-5-oxaproline, is a derivative of the amino acid proline. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids. The compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-5-oxaproline typically involves the protection of the amino group of (s)-5-oxaproline with the Fmoc group. This can be achieved by reacting (s)-5-oxaproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(s)-5-oxaproline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Fmoc-(s)-5-oxaproline has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Fmoc-(s)-5-oxaproline involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to reveal the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-glycine and Fmoc-phenylalanine.
Boc-protected amino acids: Amino acids protected with the tert-butyloxycarbonyl (Boc) group, such as Boc-glycine and Boc-phenylalanine.
Uniqueness
Fmoc-(s)-5-oxaproline is unique due to its specific structure and the presence of the oxaproline moiety. This gives it distinct properties compared to other Fmoc-protected amino acids, such as increased stability and specific reactivity in peptide synthesis.
Propriétés
Numéro CAS |
130309-36-3 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO5/c21-18(22)17-9-10-25-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
Clé InChI |
LWCNNKMYGCOPHU-KRWDZBQOSA-N |
SMILES isomérique |
C1CON([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CON(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


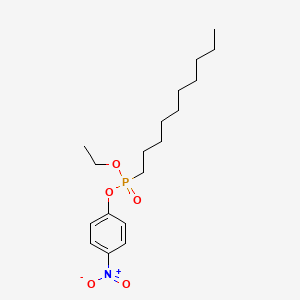

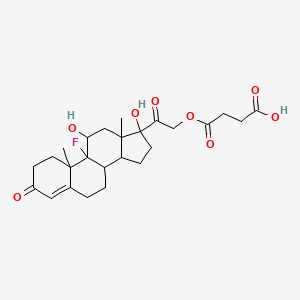
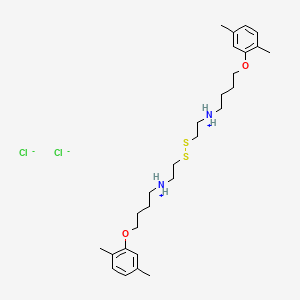
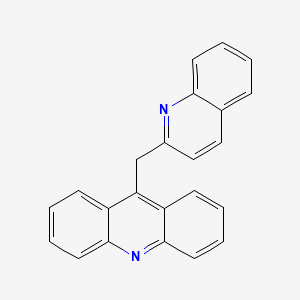
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
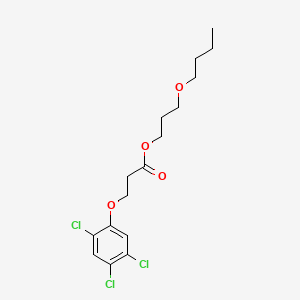
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
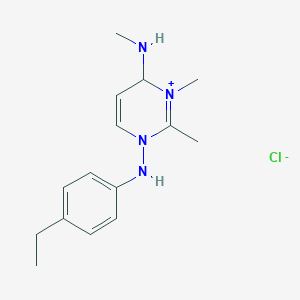
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
